molecular formula C5H11NO B566872 3-Methoxycyclobutanamine CAS No. 1234615-98-5

3-Methoxycyclobutanamine

Cat. No. B566872
CAS RN: 1234615-98-5
M. Wt: 101.149
InChI Key: CTZHBPUHGUPFSN-UHFFFAOYSA-N
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Description

3-Methoxycyclobutanamine is a chemical compound with the molecular formula C5H11NO. It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3-Methoxycyclobutanamine can be represented by the InChI code: 1S/C5H11NO.ClH/c1-7-5-2-4(6)3-5;/h4-5H,2-3,6H2,1H3;1H . This indicates that the molecule consists of a cyclobutane ring with a methoxy group (OCH3) and an amine group (NH2) attached .


Physical And Chemical Properties Analysis

3-Methoxycyclobutanamine is a solid at room temperature . It has a molecular weight of 101.15 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the searched resources .

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthetic Utility in Chemistry : The synthesis and chemical reactivity of compounds related to 3-Methoxycyclobutanamine have been studied for their potential applications in creating novel chemical structures. For instance, arylmethylcyclopropanes can react with 3-methoxy-1,3,3-triarylprop-1-yne to yield functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives, showcasing the versatility of these compounds in organic synthesis (Yao & Shi, 2007) (Yao & Shi, 2007).

Potential Health Benefits

  • Antioxidant Properties and Health Benefits : Ferulic acid, a compound structurally related to 3-Methoxycyclobutanamine, exhibits significant antioxidant properties and has been suggested to offer beneficial effects against disorders related to oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. This highlights the potential health benefits of compounds within this chemical family (Silva & Batista, 2017) (Silva & Batista, 2017).

Antimicrobial Activity

  • Antimicrobial Applications : Schiff bases derived from thiazoles and 3-methoxysalicylaldehyde, along with their metal complexes, have shown promising antimicrobial activities. This suggests that derivatives of 3-Methoxycyclobutanamine could be explored for antimicrobial applications, contributing to the development of new antibacterial and antifungal agents (Yilmaz & Cukurovalı, 2003) (Yilmaz & Cukurovalı, 2003).

Analytical and Biochemical Applications

  • Analytical Methodologies : Advanced analytical methodologies have been developed for the quantification of ferulic acid and its oligomers, demonstrating the importance of analytical chemistry in understanding and utilizing these compounds. Such methodologies could be applicable to studying 3-Methoxycyclobutanamine and its derivatives, facilitating research in food science, pharmacology, and environmental sciences (Barberousse et al., 2008) (Barberousse et al., 2008).

Safety And Hazards

3-Methoxycyclobutanamine is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage. Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are recommended .

properties

IUPAC Name

3-methoxycyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-7-5-2-4(6)3-5/h4-5H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZHBPUHGUPFSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693370, DTXSID201306039
Record name 3-Methoxycyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-Methoxycyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxycyclobutanamine

CAS RN

1234615-98-5, 1363381-00-3
Record name 3-Methoxycyclobutan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-3-Methoxycyclobutanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHOXYCYCLOBUTANAMINE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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